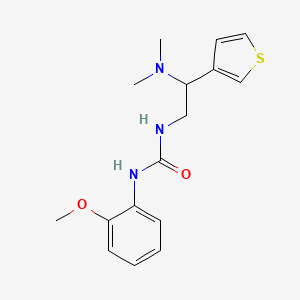

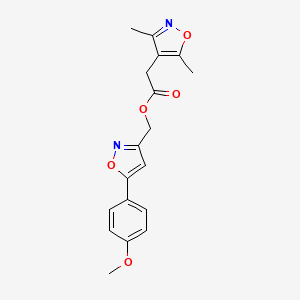

1-(2-(Dimethylamino)-2-(thiophen-3-yl)ethyl)-3-(2-methoxyphenyl)urea

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

1-(2-(Dimethylamino)-2-(thiophen-3-yl)ethyl)-3-(2-methoxyphenyl)urea, also known as DTA-1, is a small molecule drug that is used in scientific research. It belongs to the class of drugs known as immune checkpoint inhibitors, which are used in cancer immunotherapy. DTA-1 is a promising drug that has shown significant results in preclinical studies, and it is currently being evaluated in clinical trials.

Aplicaciones Científicas De Investigación

Directed Lithiation and Electrophilic Substitution

Directed lithiation of N′-[2-(4-Methoxyphenyl)ethyl]-N,N-dimethylurea showcases its utility in organic synthesis. The process involves doubly lithiating the molecule, allowing for high yields of substituted products through reactions with various electrophiles. This methodology opens avenues for synthesizing complex molecules, including those with potential pharmacological activities (Smith, El‐Hiti, & Alshammari, 2013).

Acetylcholinesterase Inhibition for Neurodegenerative Disorders

A study on flexible 1-[(2-aminoethoxy)alkyl]-3-ar(o)yl(thio)ureas, including derivatives similar to the target compound, demonstrated their potential as acetylcholinesterase inhibitors. This research highlights the compound's relevance in designing treatments for neurodegenerative disorders such as Alzheimer's disease. The study focused on optimizing the spacer length for efficient interaction with enzyme hydrophobic binding sites, suggesting a promising approach to drug design (Vidaluc, Calmel, Bigg, Carilla, & Briley, 1995).

Synthetic Pathways and Chemical Transformations

Research on α-ureidoalkylation of N-[2-(dimethylamino)ethyl]urea with various imidazolidin-2-ones resulted in the synthesis of novel glycoluril hydrochlorides. This study provides insights into synthetic pathways for creating structurally diverse molecules with potential chemical and biological applications. The variation in yields based on the substituents of the starting materials indicates the complexity and versatility of reactions involving urea derivatives (Gazieva et al., 2009).

Molecular Docking and Anticonvulsant Activity

A molecular docking study involving urea/thiourea derivatives, akin to the compound of interest, assessed their anticonvulsant activity. This research underscores the compound's potential in developing treatments for epilepsy. The study evaluated the neuroprotective properties through biochemical estimations, providing a foundation for future drug design aimed at treating neurological disorders (Thakur, Deshmukh, Jha, & Kumar, 2017).

Antiparkinsonian Activity and Neuroprotection

Synthesized urea and thiourea derivatives exhibited significant antiparkinsonian activity in a study aimed at exploring treatments for Parkinson's disease. The research highlights the therapeutic potential of such compounds in addressing neurodegenerative conditions, emphasizing their role in mitigating oxidative stress and providing neuroprotection (Azam, Alkskas, & Ahmed, 2009).

Propiedades

IUPAC Name |

1-[2-(dimethylamino)-2-thiophen-3-ylethyl]-3-(2-methoxyphenyl)urea |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H21N3O2S/c1-19(2)14(12-8-9-22-11-12)10-17-16(20)18-13-6-4-5-7-15(13)21-3/h4-9,11,14H,10H2,1-3H3,(H2,17,18,20) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UGFKVCWMVSSEPP-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)C(CNC(=O)NC1=CC=CC=C1OC)C2=CSC=C2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H21N3O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

319.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-(2-(Dimethylamino)-2-(thiophen-3-yl)ethyl)-3-(2-methoxyphenyl)urea | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![4-[2-(Dimethylamino)ethyl-methylamino]cyclohexan-1-one](/img/structure/B2932917.png)

![2-[(Oxan-3-yl)methoxy]pyrazine](/img/structure/B2932918.png)

![N-(2,5-dimethoxyphenyl)-2-[2-(2-methoxyethyl)-1-oxoisoquinolin-5-yl]oxyacetamide](/img/structure/B2932925.png)

![4-Propan-2-yloxy-N-[(4-thiomorpholin-4-yloxan-4-yl)methyl]benzamide](/img/structure/B2932931.png)

![N-(7,7-Dimethyl-2-oxabicyclo[3.2.0]heptan-6-yl)-N-propylbut-2-ynamide](/img/structure/B2932933.png)

![N-(4-methylphenyl)-6-(3-methylpiperidin-1-yl)-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B2932934.png)

![N-Ethyl-N-[2-[(1-hydroxycycloheptyl)methyl-methylamino]-2-oxoethyl]prop-2-enamide](/img/structure/B2932937.png)